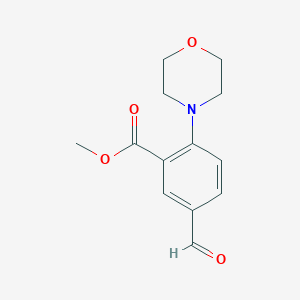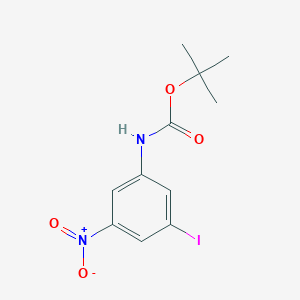![molecular formula C13H10ClNO B1399878 4-[(6-Chloropyridin-3-yl)methyl]benzaldehyde CAS No. 1373348-95-8](/img/structure/B1399878.png)
4-[(6-Chloropyridin-3-yl)methyl]benzaldehyde
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of “4-[(6-Chloropyridin-3-yl)methyl]benzaldehyde” is represented by the linear formula C13H10ClNO . The InChI code for the compound is 1S/C13H10ClNO/c14-13-6-5-12 (8-15-13)7-10-1-3-11 (9-16)4-2-10/h1-6,8-9H,7H2 .Physical And Chemical Properties Analysis
The compound has a molecular weight of 231.68 . It is a solid in physical form . The melting point of the compound is between 90 - 92 degrees Celsius .Applications De Recherche Scientifique
1. Application in Asymmetric Catalysis
4-[(6-Chloropyridin-3-yl)methyl]benzaldehyde derivatives have been explored for their potential in asymmetric catalysis. Modifications of related atropisomeric compounds, such as 2,2'-di(pyridin-2-yl)-1,1'-binaphthalene, have shown their applications in the asymmetric allylation of benzaldehyde, although the modified compounds sometimes performed poorer than the parent compound (Charmant et al., 2003).
2. Role in Chemical Synthesis
This compound has been used in the chemical synthesis of various compounds. For instance, a related derivative, 4-{2-[N-methyl-N-(2-pyridyl)]aminoethoxy} benzaldehyde, was synthesized through a process involving 2-chloropyridine, indicating the utility of these compounds in multi-step chemical synthesis (Qin Bin-chang, 2012).
3. Intermediate in Anticancer Drug Synthesis
Derivatives of 4-[(6-Chloropyridin-3-yl)methyl]benzaldehyde, such as 4-(pyrrolidin-1-ylmethyl)benzaldehyde, have been identified as important intermediates in the synthesis of small molecule anticancer drugs. These derivatives play a significant role in the development of new antitumor drugs, improving selectivity, efficiency, and safety (Binliang Zhang et al., 2018).
4. Development of Biocompatible Chemosensors
The related compounds 2-hydroxy-5-methyl-3-((pyridin-2-ylimino)methyl)benzaldehyde and 2-hydroxy-5-methyl-3-((pyridin-3-ylimino)methyl)benzaldehyde have been used as fluorescent chemosensors for pH. These compounds can effectively discriminate between normal cells and cancer cells based on pH differences, showcasing their potential in biomedical applications (Dhawa et al., 2020).
Safety And Hazards
The compound is classified under the GHS07 pictogram . The signal word for the compound is "Warning" . The hazard statements associated with the compound are H302, H312, and H332 . The precautionary statements are P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .
Propriétés
IUPAC Name |
4-[(6-chloropyridin-3-yl)methyl]benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO/c14-13-6-5-12(8-15-13)7-10-1-3-11(9-16)4-2-10/h1-6,8-9H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNANGQYLMXGBOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=CN=C(C=C2)Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(6-Chloropyridin-3-yl)methyl]benzaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![1H-pyrrolo[2,3-c]pyridin-7-ylmethanol](/img/structure/B1399815.png)


